molecular formula C15H12ClN5O5S B3824183 1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea

1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea

Cat. No.: B3824183
M. Wt: 409.8 g/mol
InChI Key: FCQXDQMDPLQKPV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea is a complex organic compound known for its diverse applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a furan ring, and a triazine ring, making it a unique molecule with significant chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-(furan-2-yl)-6-methoxy-1,3,5-triazine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Chlorsulfuron: 1-(2-Chlorophenylsulfonyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea.

    Triasulfuron: 1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea.

Uniqueness

1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O5S/c1-25-15-18-12(10-6-4-8-26-10)17-13(20-15)19-14(22)21-27(23,24)11-7-3-2-5-9(11)16/h2-8H,1H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQXDQMDPLQKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea
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1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea
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1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea
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1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea
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1-(2-Chlorophenyl)sulfonyl-3-[4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-yl]urea

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